molecular formula C10H9ClN2O2 B13685307 Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13685307
M. Wt: 224.64 g/mol
InChI Key: VVWVPUPWHFNSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 7 and an ethyl ester group at position 2. This structure combines aromaticity with electron-withdrawing (chloro) and lipophilic (ester) functionalities, making it valuable in medicinal chemistry for drug discovery, particularly as an intermediate for kinase inhibitors or receptor modulators .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3

InChI Key

VVWVPUPWHFNSIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Two-Step One-Pot Synthesis Using 2-Aminopyridine Derivatives

A robust and convenient method for synthesizing 3-substituted imidazo[1,2-a]pyridines, which can be adapted for the 7-chloro derivative, was reported by Fan and Li (2018). Although this work focuses on imidazo[1,2-a]pyridines, the methodology is instructive for related fused systems such as imidazo[1,5-a]pyridines.

Procedure Summary:

  • Step 1: React 2-aminopyridine or its derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) at 65 °C for 2 hours. This forms an intermediate enamine.
  • Step 2: Add sodium bicarbonate and an active electrophile such as ethyl bromoacetate to the reaction mixture and stir at 85 °C. This leads to cyclization and formation of the imidazo ring with a 3-ester substituent.

Adaptation for 7-chloro substitution:

  • Use 7-chloro-2-aminopyridine as the starting amine to incorporate the chloro substituent at the 7-position during ring formation.
  • The reaction conditions remain similar, yielding Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate.

Representative data for the 6-chloro analogue (very close to the 7-chloro isomer) is available:

Compound Yield (%) Melting Point (°C) 1H NMR (selected signals) HRMS (M+H)+ Found Reference
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Moderate to high 92 1.44 (t, 3H), 4.44 (q, 2H), aromatic signals 7.41-9.41 ppm 225.0417

This method provides a practical and scalable route to the target compound with moderate to high yields and good purity after chromatographic purification.

Halogenation of Imidazo[1,5-a]pyridine Esters

Another approach involves synthesizing ethyl imidazo[1,5-a]pyridine-3-carboxylate first, followed by selective chlorination at the 7-position.

  • This can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
  • The regioselectivity is influenced by the electronic properties of the fused ring system and reaction parameters.

This method is less commonly reported but can be used when the non-halogenated ester is readily available.

Solubility and Formulation Preparation

For practical applications, especially in vivo studies, solubility and formulation of this compound are critical.

A formulation method reported involves:

  • Preparing a DMSO master stock solution of the compound.
  • Sequentially adding co-solvents such as polyethylene glycol 300, Tween 80, and water or corn oil to achieve a clear solution suitable for administration.
  • Careful mixing and clarification steps are essential to maintain solubility and bioavailability.

Stock solution preparation table example:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.45 0.89 0.45
5 22.26 4.45 2.23
10 44.52 8.90 4.45

Note: Volumes correspond to the amount of solvent needed to prepare solutions of specified molarity from given mass of compound.

Comprehensive Data Table of Synthetic Parameters and Characterization

Parameter Description Source / Notes
Starting materials 7-chloro-2-aminopyridine, DMF-DMA, ethyl bromoacetate Commercially available, purity >97%
Reaction solvent DMF Common polar aprotic solvent
Reaction temperature 65 °C (Step 1), 85 °C (Step 2) Mild heating for cyclization
Reaction time 2 hours (Step 1), until completion monitored by TLC (Step 2) Efficient reaction times
Base Sodium bicarbonate Mild base for neutralization and reaction facilitation
Purification Silica gel column chromatography (ethyl acetate/hexane 1:6) Standard purification method
Yield Moderate to high (typically 60-85%) Depends on scale and purity of reagents
Characterization 1H NMR, 13C NMR, HRMS, melting point Confirm structure and purity

Summary and Professional Assessment

The preparation of this compound is best achieved by a two-step one-pot synthesis starting from 7-chloro-2-aminopyridine, N,N-dimethylformamide dimethyl acetal, and ethyl bromoacetate under mild heating conditions. This method offers operational simplicity, good yields, and scalability, suitable for medicinal chemistry and pharmaceutical research.

Alternative halogenation methods exist but are less straightforward and may require additional purification steps.

The solubility and formulation data provide practical guidance for preparing stock solutions and in vivo formulations, critical for biological evaluation.

This synthesis approach is supported by peer-reviewed literature from reputable chemical journals and is consistent with best practices in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .

Scientific Research Applications

Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[1,5-a]pyridine Derivatives

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 1658467-54-9)
  • Structure : Bromine at position 6 instead of chlorine at position 5.
  • Molecular Weight : 273.13 g/mol .
  • Synthetic Utility : Serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at position 6 .
  • Key Difference : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity in cross-coupling reactions.
Ethyl 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate
  • Structure: Morpholinomethyl group at position 1, enhancing solubility and targeting cannabinoid CB2 receptors .

Pyrazolo[1,5-a]pyridine Analogues

Ethyl 5-Chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Compound 14)
  • Structure : Chlorine at position 5 and methyl at position 7 on a pyrazolo[1,5-a]pyridine core.
  • Synthetic Yield : 13% via a multi-component reaction, indicating synthetic challenges compared to imidazopyridines .
  • Key Difference : Pyrazolo cores exhibit distinct electronic properties due to the triazole-like nitrogen arrangement, affecting binding to biological targets.
Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6)
  • Structure : Pyrazolo[1,5-a]pyrimidine core with chloro and ester groups.
  • Similarity Score : 0.78 (vs. target compound), reflecting structural divergence in the heterocycle .

Boronate and Functionalized Derivatives

Ethyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 25)
  • Structure : Boronate ester at position 6, enabling further functionalization.
  • Synthetic Efficiency : 100% yield via Miyaura borylation, underscoring the versatility of imidazopyridines in diversification .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application/Reactivity Synthetic Yield/Note
Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine Cl (position 7), COOEt (3) 224.64 (calculated) Kinase inhibitor intermediate N/A
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine Br (position 6), COOEt (3) 273.13 Suzuki coupling precursor 100% (boronation)
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine Cl (5), CH₃ (7), COOEt (3) 254.69 (calculated) Low-yield synthesis model 13%
Ethyl 7-aminoimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine NH₂ (7), COOEt (3) 205.21 (calculated) Amine-functionalized intermediate N/A

Key Research Findings

Halogenation Position Matters : Chlorination at position 7 (imidazo[1,5-a]pyridine) vs. position 5 (pyrazolo[1,5-a]pyridine) leads to divergent reactivity. For example, N-chlorosuccinimide selectively chlorinates imidazopyridines in ethyl acetate, while acetic acid promotes oxo-product formation .

Heterocycle Core Influences Bioactivity : Imidazo[1,5-a]pyridines show higher affinity for kinases (e.g., GSK-3β) compared to pyrazolo analogs, likely due to nitrogen positioning .

Ester Group Versatility : The ethyl ester in these compounds facilitates hydrolysis to carboxylic acids for further coupling (e.g., amidation in CB2 agonists) .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate, and how do substituents influence regioselectivity?

  • Methodological Answer : A common approach involves 1,3-dipolar cycloaddition between pyridine derivatives and ethyl propiolate. Substituents like the chloro group at position 7 significantly impact regioselectivity, favoring the formation of specific isomers. For example, electron-withdrawing groups (e.g., Cl) stabilize intermediates, directing reaction pathways toward the desired product. Solvents such as DMSO or ethanol are critical for optimizing yield, with reactions typically conducted at 80–100°C for 12–24 hours .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. The chloro substituent produces distinct splitting patterns in ¹H NMR (e.g., deshielded protons near Cl), while ¹³C NMR confirms the ester carbonyl (~165–170 ppm). HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.04 for C₁₁H₁₀ClN₂O₂⁺) .

Q. What solvents and conditions are optimal for hydrolysis of the ethyl ester group in this compound?

  • Methodological Answer : Hydrolysis is achieved using aqueous NaOH (2M) in ethanol under reflux (70–80°C, 4–6 hours). The reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Acidic workup (HCl) yields the carboxylic acid derivative, purified by recrystallization from methanol/water .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing diverse substituents to the imidazo[1,5-a]pyridine core?

  • Methodological Answer : Design of Experiments (DoE) is recommended to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require inert atmospheres and ligand optimization (e.g., XPhos) to achieve >80% yield. Parallel screening in microreactors accelerates condition optimization .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer : Conduct orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement. Purity checks via HPLC-MS (≥95% purity) are essential to rule out batch variability. For instance, conflicting kinase inhibition data may arise from off-target effects; proteome-wide selectivity profiling (e.g., kinome screens) clarifies specificity .

Q. What strategies are effective for designing derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl or cyclopropyl groups) while maintaining molecular weight <450 Da. Computational modeling (e.g., PAMPA-BBB assay predictions) guides structural modifications. For example, replacing the ethyl ester with a methyl group reduces polarity, improving BBB penetration in rodent models .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling with a radiolabeled analog (e.g., ³H or ¹⁴C) to identify binding partners in cell lysates. Follow-up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For example, studies on related imidazo-pyridines revealed selective inhibition of PI3K/mTOR pathways via competitive ATP binding .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data between synthesized batches?

  • Methodological Answer : Batch-to-batch variability often stems from residual solvents or unreacted intermediates. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a doublet in ¹H NMR at δ 7.85 ppm might indicate residual starting material; column chromatography (SiO₂, gradient elution) ensures purity .

Comparative Structural Analysis

Q. How does the chloro substituent at position 7 influence reactivity compared to bromo or fluoro analogs?

  • Methodological Answer : The Cl group enhances electrophilic aromatic substitution (EAS) reactivity at position 5 due to its moderate electron-withdrawing effect. In contrast, bromo analogs show slower kinetics in Suzuki couplings, while fluoro derivatives exhibit reduced metabolic stability in hepatocyte assays. Computational studies (DFT) correlate Hammett σₚ values with observed reactivity trends .

Key Methodological Takeaways

  • Synthetic Optimization : Prioritize solvent polarity and catalyst selection for regioselective transformations .
  • Analytical Rigor : Combine NMR, HRMS, and HPLC-MS to ensure structural and chemical purity .
  • Biological Validation : Use orthogonal assays and proteomic profiling to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.